ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimidothiazine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiazine ring, and various functional groups such as ethoxy, methoxy, and carboxylate. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the condensation of appropriate aldehydes or ketones with urea or thiourea to form the pyrimidine ring.
Introduction of the Thiazine Ring: The pyrimidine intermediate is then reacted with sulfur-containing reagents to introduce the thiazine ring.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other pyrimidothiazine derivatives:
Ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: Lacks the ethoxy group, which may affect its reactivity and biological activity.
Ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: Lacks the methoxy group, leading to different chemical properties.
Ethyl 6-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: Lacks the methyl group, which may influence its stability and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N2O5S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C20H24N2O5S/c1-5-26-14-8-7-13(11-15(14)25-4)18-17(19(24)27-6-2)12(3)21-20-22(18)16(23)9-10-28-20/h7-8,11,18H,5-6,9-10H2,1-4H3 |
InChI Key |
FTAJNCSEVZBKMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC)OC |
Origin of Product |
United States |
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